molecular formula C27H29NO6 B2736661 6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 486451-11-0

6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2736661
CAS RN: 486451-11-0
M. Wt: 463.53
InChI Key: HDIVTBJXDJZAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C27H29NO6 and its molecular weight is 463.53. The purity is usually 95%.
BenchChem offers high-quality 6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

Scientific research has developed methodologies for synthesizing and transforming compounds related to 6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline. These studies highlight innovative approaches to accessing structurally complex heterocyclic compounds, which are of interest in the field of medicinal chemistry and material science.

  • Approaches to Derivatives : Research on the synthesis of 6-oxoisoaporphine and tetrahydroisoquinoline derivatives has shown that starting materials like 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzyl benzoate, obtained through Bischler–Napieralski cyclization, can lead to complex heterocyclic frameworks. These methods are crucial for the development of novel compounds with potential therapeutic applications (Sobarzo-Sánchez et al., 2010).

  • Alternative Synthesis Routes : The compound has been involved in the study of alternative synthesis routes for complex heterocyclic molecules. For instance, the synthesis of isocularine via an intramolecular Ullmann reaction represents a strategic approach to constructing bioactive molecular architectures (Kametani et al., 1972).

  • Biomimetic Synthesis : Research into biomimetic synthesis strategies has also been conducted, where compounds similar to 6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline serve as intermediates in the synthesis of complex natural products and bioactive molecules. This highlights the role of such compounds in the exploration of nature-inspired chemical synthesis (Kametani et al., 1977).

  • Ligands for Biological Targets : The study of methoxylated tetrahydroisoquinolinium derivatives, including those related to 6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline, has been conducted to explore their binding affinities for biological targets such as apamin-sensitive Ca2+-activated K+ channels. These investigations contribute to the development of new therapeutic agents with specific target interactions (Graulich et al., 2006).

properties

IUPAC Name

[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO6/c1-30-22-10-6-5-9-19(22)27(29)28-14-13-18-15-25(32-3)26(33-4)16-20(18)21(28)17-34-24-12-8-7-11-23(24)31-2/h5-12,15-16,21H,13-14,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIVTBJXDJZAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline

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